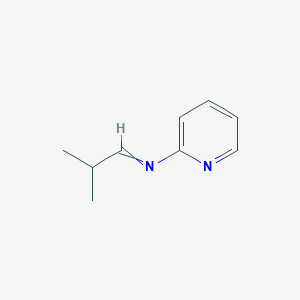

2-Methyl-N-(pyridin-2-yl)propan-1-imine

説明

Structure

3D Structure

特性

CAS番号 |

850706-41-1 |

|---|---|

分子式 |

C9H12N2 |

分子量 |

148.20 g/mol |

IUPAC名 |

2-methyl-N-pyridin-2-ylpropan-1-imine |

InChI |

InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-8H,1-2H3 |

InChIキー |

LGNULZAGNPAWBZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C=NC1=CC=CC=N1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Precursors of 2 Methyl N Pyridin 2 Yl Propan 1 Imine

Classic Synthetic Pathways for Schiff Base Formation

The cornerstone of 2-Methyl-N-(pyridin-2-yl)propan-1-imine synthesis lies in the classical formation of a Schiff base, which involves the nucleophilic addition of a primary amine to a carbonyl group, followed by a dehydration step to yield the imine. jocpr.com This reversible reaction is typically catalyzed by either an acid or a base.

2-Aminopyridine (B139424) + Isobutyraldehyde (B47883) ⇌ this compound + Water

To drive the equilibrium towards the product, the removal of water is a crucial aspect of the synthesis. This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.

Optimized Reaction Conditions for this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, catalyst, and the implementation of green chemistry principles.

Solvent Systems and Reaction Kinetics

The selection of an appropriate solvent is critical in Schiff base synthesis. Protic solvents, such as ethanol (B145695) and methanol (B129727), are commonly employed as they can facilitate the proton transfer steps involved in the reaction mechanism. scribd.com The reaction kinetics are influenced by the solvent's polarity and its ability to solvate the reactants and intermediates.

For the synthesis of this compound, ethanol is a frequently utilized solvent, often under reflux conditions to increase the reaction rate. researchgate.net The use of a 1:1 molar ratio of 2-aminopyridine and isobutyraldehyde is typical. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Solvent System | Typical Reaction Time | Observed Yield | Reference |

| Ethanol (reflux) | 2-4 hours | Good to Excellent | researchgate.net |

| Methanol (room temp) | 12-24 hours | Moderate to Good | General Schiff Base Synthesis |

| Toluene (azeotropic) | 3-6 hours | Excellent | General Schiff Base Synthesis |

| Solvent-free | 10-30 minutes (microwave) | Excellent | peerj.com |

Catalyst Influence on Reaction Efficiency

Catalysis plays a pivotal role in accelerating the formation of this compound. Both Brønsted and Lewis acids are effective catalysts for this transformation.

Brønsted Acids: Glacial acetic acid is a commonly used Brønsted acid catalyst. jocpr.com It protonates the carbonyl group of isobutyraldehyde, thereby activating it for nucleophilic attack by 2-aminopyridine. The optimal pH for Schiff base formation is typically mildly acidic, as a highly acidic environment can lead to the protonation of the amine, rendering it non-nucleophilic.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or magnesium sulfate (B86663) (MgSO₄) can also be employed. They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Heterogeneous catalysts like Amberlyst® 15 have been shown to be highly effective, allowing for easy separation and recyclability. peerj.com

| Catalyst | Catalyst Type | Typical Loading | Reaction Conditions |

| Glacial Acetic Acid | Brønsted Acid | Catalytic amount (few drops) | Ethanol, reflux |

| p-Toluenesulfonic acid | Brønsted Acid | 0.1-1 mol% | Toluene, azeotropic reflux |

| Amberlyst® 15 | Heterogeneous Acid | 10-20 wt% | Solvent-free, room temp |

Green Chemistry Approaches in Imine Synthesis

In recent years, there has been a significant shift towards more environmentally benign methods for chemical synthesis. For the preparation of this compound, several green chemistry approaches can be adopted:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. This technique is often performed under solvent-free conditions, further enhancing its green credentials.

Solvent-Free Reactions: Conducting the reaction in the absence of a solvent (neat) is a highly effective green method. peerj.com This approach minimizes waste and simplifies the work-up procedure. The use of a solid acid catalyst like Amberlyst® 15 is particularly well-suited for solvent-free conditions. peerj.com

Aqueous Media: While the formation of an imine involves the removal of water, some Schiff base syntheses have been successfully carried out in aqueous media, especially when the product is insoluble and precipitates out of the reaction mixture, thus driving the equilibrium forward.

Precursor Chemistry: Synthesis of 2-Pyridylamine and Isobutyraldehyde Derivatives

The availability and purity of the starting materials, 2-aminopyridine and isobutyraldehyde, are paramount for the successful synthesis of the target imine.

2-Aminopyridine (2-Pyridylamine): This precursor is commercially available. Historically, a common industrial method for its synthesis is the Chichibabin reaction, which involves the reaction of pyridine (B92270) with sodium amide in a liquid ammonia (B1221849) or an inert hydrocarbon solvent.

Isobutyraldehyde: This aliphatic aldehyde is also a readily available industrial chemical. The primary industrial route to isobutyraldehyde is the hydroformylation (oxo process) of propene, which involves the reaction of propene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst.

Purification Techniques and Yield Optimization Strategies

The purification of this compound and the optimization of its yield are crucial final steps in the synthetic process.

Purification Techniques:

Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol is a suitable solvent for the recrystallization of this compound. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified imine crystallizes out, leaving impurities in the solution.

Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent.

Distillation: If the imine is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Yield Optimization Strategies:

Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess of one of the reactants, typically the more volatile one (isobutyraldehyde), can be used to drive the reaction to completion.

Water Removal: As the reaction is an equilibrium process, efficient removal of the water by-product is essential for high yields. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like anhydrous magnesium sulfate.

Reaction Monitoring: Careful monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time, preventing the formation of by-products due to prolonged reaction times or overheating.

Catalyst Selection: The choice and concentration of the catalyst can significantly impact the reaction rate and yield. Optimization of the catalyst loading is a key aspect of maximizing the yield.

Coordination Chemistry of 2 Methyl N Pyridin 2 Yl Propan 1 Imine As a Ligand

Ligand Architectural Design and Chelation Principles

2-Methyl-N-(pyridin-2-yl)propan-1-imine is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. In this case, the donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the imine group. This chelation results in the formation of a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized using various analytical techniques to determine their structure and properties.

A variety of transition metal complexes incorporating pyridine and imine functionalities have been synthesized and studied. For instance, iron, cobalt, and nickel complexes with para-phenylene-linked pyridine imine ligands have been prepared and characterized. researchgate.net Similarly, palladium(II) complexes containing derivatives of N-(pyridin-2-ylmethylene)aniline have been synthesized and their crystal structures have been determined to reveal distorted square planar geometries. researchgate.net The coordination of such ligands to the metal center is achieved through the nitrogen atoms of the pyridine and imine or amine groups. researchgate.net

The synthesis of these complexes often involves refluxing the ligand with a metal salt, such as nickel chloride hexahydrate, in an anhydrous solvent. jscimedcentral.com The resulting product can then be filtered and purified. jscimedcentral.com The coordination of imine-containing ligands to palladium has also been explored, where the pyridine nitrogen can play a role in the catalytic processes. mdpi.com

Table 1: Examples of Transition Metal Complexes with Pyridine-Imine Type Ligands

| Metal | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Distorted Square Planar | researchgate.net |

| Ni(II) | Pyridine | - | jscimedcentral.com |

| Fe, Co, Ni | para-phenylene-linked pyridine imine | - | researchgate.net |

While the coordination chemistry of this compound with main group metals is less explored, the interaction of similar pyridine-containing ligands with lanthanide ions has been a subject of interest. Lanthanide complexes are known for their unique photoluminescent properties. mdpi.com The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as lanthanide(III) nitrates, with the ligand in a suitable solvent. nih.gov

The coordination number and geometry of lanthanide complexes can be quite diverse, ranging from eight to ten. ub.edu For example, lanthanide(III) complexes with β-diketonate and pyridyl adducts have shown coordination numbers of eight, nine, and ten. ub.edu The coordination environment around the lanthanide ion is typically completed by the nitrogen atoms of the pyridyl ligands and oxygen atoms from other coordinating species like β-diketonates or solvent molecules. ub.edu

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in coordination compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly useful for studying the coordination of this compound to metal ions.

¹H NMR spectroscopy is a powerful tool for probing the changes in the electronic environment of the ligand upon coordination to a metal ion. The chemical shifts of the protons on the pyridine ring and the imine group are sensitive to the presence of a metal ion. For instance, in the ¹H NMR spectra of (pyridin-2-ylmethyl)porphyrins, the chemical shifts of the pyridinyl moiety are observed to change upon metalation. academie-sciences.fr

In some cases, the coordination of a ligand to a metal can lead to the observation of diastereoisomers in the NMR spectrum. researchgate.net The signals in the NMR spectrum can also provide information about the solution-state structure and dynamics of the complexes. For example, broad signals in the ¹H NMR spectrum can be indicative of exchange processes or the presence of paramagnetic metal centers. mdpi.com

Table 2: Illustrative ¹H NMR Chemical Shifts (ppm) for Pyridine-Containing Ligands and Complexes

| Compound/Complex | Pyridinyl Protons | Imine/Methyl Protons | Reference |

|---|---|---|---|

| 2-Picoline | 6.84 - 8.28 | 2.33 (CH₃) | academie-sciences.fr |

| meso-(pyridin-2-ylmethyl)porphyrins | 6.73 - 7.32, 8.59 - 8.75 (α-H) | - | academie-sciences.fr |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | 6.3 - 8.3 | - | nih.gov |

Infrared spectroscopy provides valuable information about the vibrational modes of the ligand and how they are affected by coordination. The stretching frequency of the C=N bond of the imine group is a particularly useful diagnostic tool. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the C=N bond due to the donation of electron density from the imine nitrogen to the metal. A sharp band corresponding to the imine group stretching vibration is often observed in the region of 1617 cm⁻¹. nih.gov

Similarly, the vibrational modes of the pyridine ring are also affected by coordination. Changes in the positions and intensities of the bands associated with the pyridine ring can confirm its involvement in bonding to the metal center. The IR spectra of metal complexes are often compared with that of the free ligand to identify these shifts and confirm coordination. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Metal Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions within metal complexes of ligands such as this compound. The spectra of these complexes are typically characterized by intense ligand-centered transitions and weaker, but informative, metal-centered d-d transitions.

In the UV region, intense absorption bands are expected, which can be attributed to π→π* and n→π* transitions within the pyridine and imine chromophores of the ligand. Upon coordination to a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the ligand's electronic system in the metal-ligand bond.

In the visible region, the spectra of complexes with transition metals having partially filled d-orbitals will display weaker absorption bands corresponding to d-d electronic transitions. The position and intensity of these bands are dictated by the geometry of the complex and the ligand field strength of this compound. For instance, in an octahedral complex, the splitting of the d-orbitals into t₂g and eg sets leads to characteristic absorptions. The energy of these transitions provides a direct measure of the ligand field splitting parameter, Δo.

For related pyridine-imine complexes, the UV-Vis spectra typically show intraligand π→π* transitions in the 270-300 nm range and n→π* transitions associated with the imine group around 320-350 nm. researchgate.net Metal-to-ligand charge transfer (MLCT) bands can also be observed, often in the 400-500 nm region, which are indicative of the electronic communication between the metal and the ligand. The d-d transitions for first-row transition metal complexes are generally found in the 500-800 nm range. nih.gov

Table 1: Expected UV-Vis Absorption Data for Metal Complexes of Pyridine-Imine Ligands

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π* (Ligand) | 270 - 300 | > 10,000 |

| n→π* (Ligand) | 320 - 350 | 1,000 - 10,000 |

| MLCT | 400 - 500 | 1,000 - 50,000 |

| d-d | 500 - 800 | 10 - 500 |

Note: The exact positions and intensities of these bands for complexes of this compound would depend on the specific metal ion, its oxidation state, and the coordination geometry.

X-ray Crystallographic Determination of Complex Structures

Based on studies of analogous pyridine-imine ligands, various coordination geometries can be anticipated depending on the metal ion and the stoichiometry of the complex. For example, with a metal-to-ligand ratio of 1:2, octahedral complexes of the type [M(L)₂X₂] or [M(L)₃]²⁺ are common for metals like iron(II) and cobalt(II). researchgate.net In these structures, the two nitrogen atoms of the ligand coordinate to the metal center.

For copper(II), which exhibits a flexible coordination sphere, square planar or distorted square pyramidal geometries are frequently observed. researchgate.netnih.govrsc.org A representative structure of a related mononuclear copper(II) complex with a pyridine-carboxamide ligand shows the ligand coordinating in a tridentate fashion; however, for a bidentate ligand like this compound, a tetrahedral or square planar geometry would be more likely for a [Cu(L)Cl₂] type complex.

The steric hindrance from the isopropyl group in this compound is expected to influence the packing of the complexes in the crystal lattice and may lead to distorted geometries around the metal center.

Table 2: Representative Crystallographic Data for a Related Copper(II) Pyridine-Imine Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.781 |

| c (Å) | 15.234 |

| β (°) | 98.76 |

| Cu-N(py) (Å) | 2.015 |

| Cu-N(imine) (Å) | 1.988 |

| N(py)-Cu-N(imine) (°) | 82.5 |

Note: This data is for a representative analogous complex and serves to illustrate typical bond lengths and angles.

Mass Spectrometric Analysis for Complex Stoichiometry

Mass spectrometry is a powerful tool for determining the molecular weight and stoichiometry of metal complexes. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for coordination compounds as they allow for the gentle ionization of the complex, often preserving the metal-ligand framework.

For a metal complex of this compound, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion of the complex, [M(L)ₓ]ⁿ⁺ or related fragments. The isotopic distribution pattern of this peak would be characteristic of the specific metal ion, aiding in its identification.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For complexes of this compound, common fragmentation pathways would likely involve the loss of ancillary ligands (such as halides or solvent molecules) and the sequential loss of the primary ligand itself. Fragmentation of the ligand could also occur, with characteristic losses of the isopropyl group or cleavage of the imine bond. A proposed fragmentation pattern for a hypothetical [M(L)Cl₂] complex is shown below.

Proposed Mass Fragmentation Pattern:

[M(C₉H₁₂N₂)Cl₂]⁺ → [M(C₉H₁₂N₂)Cl]⁺ + Cl⁻ → [M(C₉H₁₂N₂)]⁺ + 2Cl⁻ → [M]⁺ + C₉H₁₂N₂

The mass spectrum of a related iron(II) complex with a pyridyl-imine ligand showed a molecular ion peak corresponding to the loss of the counter-ions, confirming the [Fe(L)₃]²⁺ stoichiometry. researchgate.net

Electronic Structure and Bonding Analysis in Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. It describes the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. The this compound ligand, with its two nitrogen donor atoms, creates a ligand field that splits the degeneracy of the metal d-orbitals.

The magnitude of this splitting, denoted as 10Dq or Δ, depends on the metal ion, its oxidation state, and the nature of the ligand. As an N,N'-donor ligand, this compound is expected to be a moderately strong field ligand. The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, generally places pyridine and imine ligands in the middle to upper range.

For an octahedral complex, the five d-orbitals are split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). For a tetrahedral complex, the splitting is inverted and smaller, with a lower energy e set and a higher energy t₂ set. The electronic configuration of the metal ion in the complex will be determined by the number of d-electrons and the magnitude of the ligand field splitting, which dictates whether a high-spin or low-spin configuration is adopted.

For example, a d⁶ metal ion like cobalt(III) in an octahedral field with a strong-field ligand will have a low-spin t₂g⁶ configuration, resulting in a diamagnetic complex. In contrast, with a weak-field ligand, it would adopt a high-spin t₂g⁴eg² configuration and be paramagnetic. Given the nature of the nitrogen donors in this compound, it is likely to promote low-spin configurations in many cases. For nickel(II) complexes with bidentate nitrogen donor ligands, both low-spin square planar and high-spin octahedral geometries are possible, with the equilibrium between them being influenced by the ligand's donor ability and steric effects. nih.gov

Molecular Orbital (MO) theory provides a more detailed description of bonding in coordination complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals that extend over the entire molecule. For a complex of this compound, the filled σ-orbitals of the nitrogen donor atoms will overlap with the empty d, s, and p orbitals of the metal to form σ-bonding and σ*-antibonding molecular orbitals.

The pyridine ring of the ligand also possesses π-orbitals that can participate in π-bonding with the metal d-orbitals of appropriate symmetry (t₂g in octahedral geometry). This can involve either ligand-to-metal (L→M) π-donation if the ligand π-orbitals are filled and of suitable energy, or more commonly for pyridine-containing ligands, metal-to-ligand (M→L) π-backbonding. In π-backbonding, filled metal d-orbitals donate electron density into the empty π*-orbitals of the pyridine ring. This interaction strengthens the metal-ligand bond and can significantly influence the electronic properties and reactivity of the complex.

A qualitative molecular orbital diagram for a hypothetical octahedral complex [M(L)₃]ⁿ⁺ would show the formation of σ-bonding MOs (primarily ligand in character), non-bonding t₂g orbitals (primarily metal d-orbital in character in the absence of π-bonding), and σ*-antibonding eg orbitals (also primarily metal d-orbital in character). The distribution of electrons in these molecular orbitals determines the bond order, magnetic properties, and electronic spectra of the complex. Computational studies on related cobalt(II) polypyridyl complexes have shown how the Co-N bond length affects the energy levels of the molecular orbitals. researchgate.net

The charge distribution within the complex can also be elucidated using MO theory. The electronegativity difference between the metal and the nitrogen donor atoms will lead to a polar covalent bond with a partial positive charge on the metal and partial negative charges on the nitrogen atoms. The extent of this charge separation is influenced by the degree of covalent character in the bonding, including the effects of π-backbonding which delocalizes electron density from the metal onto the ligand.

Supramolecular Assembly and Self-Organization Through Coordination

The coordination of this compound to metal centers can serve as a programmed instruction for the self-assembly of more complex, ordered supramolecular structures. The resulting metal complexes can act as building blocks that interact with each other through non-covalent interactions to form extended one-, two-, or three-dimensional networks.

Key intermolecular interactions that can drive the supramolecular assembly of these complexes include:

Hydrogen Bonding: Although the coordinated ligand itself does not have traditional hydrogen bond donors, ancillary ligands such as water or co-crystallized solvent molecules can form hydrogen bonds with the nitrogen atoms of the pyridine ring or with counter-ions. digitellinc.com Intramolecular hydrogen bonding can also stabilize the complex structure. researchgate.net

The specific geometry of the metal complex, dictated by the coordination preferences of the metal ion and the steric profile of the ligand, will play a crucial role in directing the supramolecular assembly. For example, square planar complexes might stack to form linear chains, while tetrahedral complexes could assemble into more complex three-dimensional networks. The interplay of these directed coordination bonds and weaker intermolecular forces allows for the rational design and construction of novel supramolecular architectures with potentially interesting material properties.

Non-Covalent Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, and it heavily relies on the control of intermolecular interactions. Non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding, are the primary tools in this field.

For metal complexes containing aromatic moieties like the pyridine ring in this compound, π-π stacking interactions are a significant factor in their crystal packing. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing to the stability of the crystalline structure. The relative orientation of the pyridine rings in the crystal lattice would determine the strength and nature of these interactions.

The principles of crystal engineering suggest that by modifying the ligand structure or introducing specific counter-ions or co-ligands, it is possible to direct the assembly of molecules in the solid state. For example, the introduction of substituents on the pyridine ring could alter the electronic properties and steric hindrance, thereby influencing the preferred non-covalent interactions and the resulting crystal packing.

While the application of crystal engineering principles specifically to this compound has not been detailed in the available scientific literature, the general strategies employed for related pyridyl-imine systems would be applicable. These strategies often involve a systematic study of how changes in the molecular structure affect the supramolecular architecture. The ultimate goal is to create materials with specific functionalities, which are often dictated by the precise arrangement of molecules in the crystal.

Due to the lack of specific experimental data in the provided search results, a detailed table of non-covalent interactions for this compound cannot be generated.

Catalytic Applications of 2 Methyl N Pyridin 2 Yl Propan 1 Imine Based Metal Complexes

Homogeneous Catalysis

C-C Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig)

No specific studies detailing the use of 2-Methyl-N-(pyridin-2-yl)propan-1-imine-based metal complexes for these reactions were found.

Oxidation Reactions (e.g., Alcohol Oxidation, Olefin Epoxidation)

Research data on the application of metal complexes with this ligand in oxidation catalysis is not available in the reviewed literature.

Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)

There are no specific reports on the use of this compound complexes in catalytic reduction reactions.

Polymerization Catalysis (e.g., Olefin Polymerization, Ring-Opening Polymerization)

The catalytic activity of complexes with this specific ligand in polymerization has not been documented in the available scientific papers.

Asymmetric Catalysis and Enantioselective Transformations

Information regarding the application of this ligand in asymmetric catalysis is absent from the searched literature.

Heterogeneous Catalysis

No studies were found concerning the immobilization of this compound complexes on solid supports for use in heterogeneous catalysis.

Immobilization Strategies of Metal Complexes onto Solid Supports

The heterogenization of homogeneous catalysts by anchoring them onto solid supports is a critical strategy for enhancing their practical utility. This approach facilitates catalyst recovery and reuse, simplifies product purification, and can improve catalyst stability. For metal complexes of pyridine-imine ligands, various immobilization techniques have been explored, which could be applicable to complexes of this compound.

Common solid supports include inorganic materials like silica (B1680970), alumina (B75360), and zeolites, as well as organic polymers such as polystyrene and dendrimers. The choice of support depends on factors like the desired catalyst loading, mechanical and thermal stability, and compatibility with the reaction medium.

Immobilization can be achieved through several methods:

Covalent Bonding: This involves the formation of a covalent bond between the ligand or the metal complex and the support material. For a ligand like this compound, a functional group could be introduced onto the pyridine (B92270) ring or the alkyl backbone to facilitate covalent attachment.

Encapsulation: The metal complex can be physically entrapped within the pores of a support material, such as a zeolite or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can prevent leaching of the catalyst while allowing reactants and products to diffuse.

Ion Exchange: For cationic or anionic complexes, immobilization can be achieved through ion exchange with a suitable support material.

A study on a related system described the modification of a poly(propylene imine) dendrimer with 2-pyridinecarboxaldehyde to create a palladium metallodendrimer catalyst for ethylene (B1197577) polymerization. This highlights the potential of using polymeric supports for immobilizing pyridine-imine complexes.

Surface-Supported Catalytic Systems

Once immobilized, the performance of the surface-supported catalytic system is highly dependent on the nature of the interaction between the complex and the support, as well as the accessibility of the active sites. The characterization of these materials is crucial to understanding their catalytic behavior. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and solid-state NMR are employed to confirm the successful immobilization and to probe the structure of the supported species.

The catalytic activity of surface-supported pyridine-imine complexes has been demonstrated in various reactions. For instance, molybdenum complexes supported on functionalized silica have been investigated for olefin epoxidation. The support can influence not only the activity but also the selectivity of the catalyst by imposing steric constraints or by altering the electronic properties of the metal center.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For metal complexes of pyridine-imine ligands, mechanistic studies have been a key area of research, particularly for reactions like olefin polymerization, cycloaddition, and C-H activation.

Proposed Reaction Pathways and Intermediates

Mechanistic investigations often involve a combination of experimental techniques and computational modeling. For example, in the iron-catalyzed [2+2] cycloaddition of dienes and olefins using pyridine(diimine) (PDI) ligands, a metallacycle intermediate has been proposed. The reaction is believed to proceed through the oxidative cyclization of the coordinated substrates to form a five-membered metallacycle, followed by reductive elimination to yield the cyclobutane product.

In a study on C-H borylation catalyzed by pyridine(diimine) iron complexes, investigations into the stoichiometric reactivities of key intermediates revealed a facile C-H activation step followed by a potentially turnover-limiting C-B bond formation step nih.gov. The identification of such intermediates is often achieved through spectroscopic methods like NMR and X-ray crystallography of isolated species.

For palladium-catalyzed imine hydrolysis involving a pyridine-imine ligand, a plausible mechanism involves the oxidative addition of a palladium(0) species to a C-X bond, followed by coordination of the pyridine nitrogen to the metal center. This coordination is proposed to increase the electrophilicity of the imine carbon, facilitating nucleophilic attack by water and leading to hydrolysis.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for elucidating the rate-determining step of a catalytic cycle and for understanding the influence of various reaction parameters. For rhodium-catalyzed C-H activation reactions involving imines, kinetic modeling has been used to determine the rate constants for the individual steps in the proposed catalytic cycle nih.gov.

In the context of ethylene polymerization catalyzed by bis(imino)pyridine cobalt complexes, the kinetics of the reaction and the properties of the resulting polymer have been correlated with spectroscopic data to understand the nature of the active species acs.org. Such studies often involve monitoring the reaction progress over time under different reactant and catalyst concentrations to establish the reaction order with respect to each component.

Identification of Active Catalytic Species

Identifying the true active species in a catalytic reaction can be challenging, as the initially added precatalyst may undergo transformation under the reaction conditions. For example, in transfer hydrogenation reactions catalyzed by (pyridyl)imine Fe(II) complexes, poisoning experiments suggested the possible involvement of both homogeneous Fe(II) intermediates and Fe(0) nanoparticles as active species.

In the case of pyridine(diimine) iron-catalyzed C-H borylation, a "flyover" dimer was identified as a catalyst deactivation pathway, highlighting the importance of understanding off-cycle species nih.gov. Spectroscopic techniques such as EPR and Mössbauer spectroscopy, often in combination with DFT calculations, are powerful tools for characterizing the electronic structure and oxidation state of the active metal center.

Ligand Tuning and Structure-Activity Relationships in Catalysis

The modularity of pyridine-imine ligands allows for systematic tuning of their steric and electronic properties to optimize the performance of the corresponding metal catalysts. The substituents on both the pyridine ring and the imine nitrogen can have a profound impact on the activity, selectivity, and stability of the catalyst.

The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the pyridine ring. For instance, electron-rich pyridines with N-heterocyclic imine substituents have been shown to be strong donor ligands, which can influence the electron density at the metal center and thereby its catalytic activity rsc.orgrsc.org.

The steric environment around the metal center can be adjusted by varying the size of the substituents on the imine nitrogen or at the ortho positions of the pyridine ring. In ethylene polymerization with bis(imino)pyridine iron catalysts, bulky substituents on the aryl group of the imine are known to enhance catalyst stability and produce higher molecular weight polyethylene by hindering chain transfer reactions nih.govacs.org.

A study on C-symmetric (aryl,alkyl)-substituted pyridine(diimine) iron methyl complexes in the [2+2] cycloaddition of butadiene and ethylene demonstrated that replacing an N-aryl-imine substituent with an N-alkyl group altered the chemoselectivity of the reaction, leading to a mixture of vinylcyclobutane and 1,4-hexadiene acs.org. This highlights the subtle yet significant role of the imine substituent in directing the reaction pathway.

The table below summarizes the effect of ligand modifications on the catalytic performance of some pyridine-imine metal complexes in various reactions.

| Ligand Modification | Metal | Reaction | Effect on Catalysis |

| Bulky ortho-aryl substituents on imine | Fe | Ethylene Polymerization | Increased activity and polymer molecular weight |

| Electron-withdrawing groups on pyridine | Cu | Alkane Oxidation | Enhanced Lewis acidity of Cu(II) center and oxidase-like activity tandfonline.com |

| Replacement of N-aryl with N-alkyl on imine | Fe | [2+2] Cycloaddition | Altered chemoselectivity, producing a mixture of products acs.org |

| Heteroatom substituents on imine carbon | Fe, V, Cr | Ethylene Polymerization | S-substituted complexes are generally more active than O-substituted ones rsc.org |

These structure-activity relationships provide valuable insights for the rational design of new catalysts based on the this compound scaffold for specific catalytic applications.

Theoretical and Computational Investigations of 2 Methyl N Pyridin 2 Yl Propan 1 Imine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties. However, no DFT studies specific to 2-Methyl-N-(pyridin-2-yl)propan-1-imine have been published.

Geometry Optimization and Conformational Analysis

Information regarding the optimized 3D structure, bond lengths, bond angles, and dihedral angles of this compound, which would be determined through geometry optimization calculations, is not available. Similarly, a conformational analysis to identify the most stable conformers of this molecule has not been reported.

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap, ionization potential, and electron affinity for this compound have not been computationally determined or published.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure. No such computational or experimental spectroscopic data has been found for this compound.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical approaches can provide insights into molecular properties. A literature search did not yield any studies that have applied these methods to this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility. No MD simulation studies have been published for this compound to explore its conformational landscape.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods are often used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. There are no published computational studies that predict the reactivity or explore the mechanistic pathways involving this compound.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving this compound, understanding the geometry and energetic properties of transition states is essential for predicting reaction kinetics and mechanisms.

Computational studies on similar pyridyl-imine compounds have utilized DFT to elucidate the structural parameters of transition states in various chemical transformations. For instance, in palladium-catalyzed reactions, the transition states for processes like C-H bond activation exhibit elongated carbon-hydrogen bonds and shortened palladium-carbon distances. While direct data for this compound is not extensively available, analogous systems suggest that the transition state for its formation or subsequent reactions would involve a specific orientation of the pyridin-2-yl group and the imine functionality to facilitate the necessary electronic rearrangements.

The involvement of the pyridine (B92270) nitrogen atom can be crucial in stabilizing transition states. In related systems, the pyridine nitrogen has been shown to play a significant role in the hydrolysis of imines, where it can participate in proton transfer, thereby lowering the activation barrier. mdpi.com Theoretical calculations on such systems have identified key bond lengths and angles in the transition state, such as the O-H and N-H bond lengths, which are decisive factors in determining the activation energy. mdpi.com

| Parameter | Description | Significance |

| Bond Lengths | The distances between bonded atoms (e.g., C=N, C-H, metal-N). | Elongated or shortened bond lengths in the transition state compared to the ground state indicate which bonds are being broken and formed. |

| Bond Angles | The angles between adjacent bonds. | Changes in bond angles can reveal the geometric distortions required to reach the transition state. |

| Dihedral Angles | The angles between planes defined by sets of four atoms. | These define the overall conformation of the molecule and can be critical in reactions where stereochemistry is important. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. |

This table represents a generalized set of parameters typically investigated in transition state characterization.

Energetic Profiles of Chemical Reactions

The energetic profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This includes the energies of reactants, intermediates, transition states, and products. Computational studies can map out these profiles, offering a detailed understanding of the reaction's thermodynamic and kinetic feasibility.

For reactions involving pyridin-2-yl-imine compounds, DFT calculations have been employed to determine the relative energies of various species along the reaction pathway. For example, in the palladium-catalyzed hydrolysis of a similar imine, the energetic profile revealed that while the uncatalyzed reaction was kinetically unfavorable, the palladium-catalyzed pathway was thermodynamically favorable. mdpi.com The calculations showed that the formation of a palladium complex with the imine was an exothermic process, and the subsequent steps, including the crucial hydrolysis step, had accessible activation barriers under the experimental conditions. mdpi.com

The energetic profile typically includes:

Reactants: The starting materials of the reaction.

Intermediates: Stable or semi-stable species formed during the reaction.

Transition States: The highest energy points connecting reactants, intermediates, and products.

Products: The final compounds formed.

In Silico Screening for Ligand Modifications and Performance Enhancement

In silico screening is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. In the context of this compound, this approach can be used to explore how modifications to its chemical structure could enhance its performance as a ligand in catalysis or as a biologically active molecule.

The process typically involves:

Defining a target property: This could be improved catalytic activity, enhanced binding affinity to a biological target, or optimized electronic properties.

Generating a virtual library of derivatives: This involves systematically modifying the parent structure of this compound by adding or changing functional groups on the pyridine ring or the imine substituent.

Computational evaluation: Each derivative in the library is then computationally evaluated for the target property. This can range from simple molecular mechanics calculations to more rigorous quantum mechanical methods.

Ranking and selection: The compounds are ranked based on their predicted performance, and the most promising candidates are selected for experimental synthesis and testing.

For pyridin-2-yl compounds, in silico studies have been used to design novel derivatives with potential therapeutic applications. nih.gov These studies often involve molecular docking simulations to predict how the modified ligands will bind to a specific protein target. nih.gov Furthermore, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of new drugs. nih.gov

Research on related pyridyl-imine ligands has shown that modifications to the ligand framework can significantly impact the catalytic performance of their metal complexes. researchgate.netresearchgate.net For instance, the introduction of different substituents can alter the steric and electronic properties of the ligand, which in turn affects the activity and selectivity of the catalyst. In silico screening can accelerate the discovery of optimal ligand structures by narrowing down the vast number of possibilities to a manageable set for experimental investigation.

| Modification Site | Potential Functional Groups | Desired Outcome |

| Pyridine Ring | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increase electron density on the nitrogen, potentially enhancing coordination to metal centers. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Decrease electron density, which can influence the reactivity of the coordinated metal. | |

| Imine Substituent | Bulky alkyl or aryl groups | Introduce steric hindrance to control selectivity in catalytic reactions. |

| Chiral auxiliaries | Induce asymmetry for enantioselective catalysis. |

This table provides illustrative examples of how in silico screening could guide the modification of this compound for enhanced performance.

Reactivity and Derivatization Strategies for 2 Methyl N Pyridin 2 Yl Propan 1 Imine

Chemical Transformations of the Imine Moiety

The carbon-nitrogen double bond of the imine group is a primary site for chemical modification, susceptible to both reduction and hydrolysis.

Reduction of the C=N Bond to Secondary Amines

The imine functionality can be readily reduced to the corresponding secondary amine, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine. This transformation is a valuable synthetic route to produce more flexible and basic analogues. Common methods for this reduction include catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation offers a clean and efficient method for imine reduction. Various catalysts, including ruthenium and osmium complexes, have been shown to be effective for the hydrogenation of N-aryl and N-alkyl imines under mild conditions (5 atm H₂, 40-70 °C), affording high yields of the corresponding amines.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are also widely employed for the reduction of imines to secondary amines. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The reactivity of NaBH₄ can be enhanced by the addition of activating agents. For instance, a combination of sodium borohydride with boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid under solvent-free conditions provides a simple and convenient procedure for this reductive amination. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, allowing for the reduction of the imine in the presence of other reducible functional groups.

Table 1: Reduction of Imines to Secondary Amines

| Reagent/Catalyst | Conditions | Substrate Scope | Yield (%) |

|---|---|---|---|

| RuCl(4)(dppb) | 5 atm H₂, 40-70 °C | N-aryl and N-alkyl imines | Up to 100 |

| OsCl(4)(dppb) | 70 °C | N-benzylideneaniline | - |

| Sodium Borohydride (NaBH₄) | Methanol, rt | Imines | High |

| Boric Acid-Activated NaBH₄ | Solvent-free | Aldimines and ketimines | High |

Hydrolysis and Reversibility of Imine Formation

The formation of 2-Methyl-N-(pyridin-2-yl)propan-1-imine from 2-aminopyridine (B139424) and isobutyraldehyde (B47883) is a reversible condensation reaction. chemistrysteps.com The reverse reaction, hydrolysis, can be readily achieved by treatment with water, typically under acidic conditions, to regenerate the parent amine and aldehyde. researchgate.netwikipedia.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. Subsequent nucleophilic attack by water leads to the formation of a carbinolamine intermediate. Proton transfer and subsequent elimination of 2-aminopyridine yields the protonated isobutyraldehyde, which is then deprotonated to give the final product. The equilibrium of this reaction can be shifted towards the hydrolysis products by using a large excess of water. researchgate.netwikipedia.org

The rate and equilibrium constants of imine formation, and consequently its hydrolysis, are influenced by factors such as pH and the electronic properties of the substituents. Studies on the hydrolysis of related N-salicylidene-2-aminopyridine have shown that the reaction kinetics are pH-dependent. mdpi.com The presence of the pyridine (B92270) nitrogen can play a role in the hydrolysis of the imine group, particularly in the presence of metal catalysts where coordination to the pyridine nitrogen can increase the polarity of the C=N bond, making it more susceptible to nucleophilic attack by water. nih.govpsu.edu

Table 2: Factors Influencing Imine Hydrolysis

| Factor | Effect |

|---|---|

| Acidic Conditions | Catalyzes the hydrolysis reaction. |

| Excess Water | Shifts the equilibrium towards hydrolysis products. |

| pH | Influences the rate of hydrolysis. |

| Metal Catalysts | Can promote hydrolysis through coordination with the pyridine nitrogen. |

Functionalization of the Pyridine Ring

The pyridine ring of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution Reactions

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. These reactions typically require harsh conditions and proceed with substitution primarily at the 3- and 5-positions.

Nitration: The nitration of 2-aminopyridine derivatives can be challenging. Direct nitration often leads to the formation of N-nitroamines as kinetic products at lower temperatures. organic-chemistry.org Ring nitration to form 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) generally occurs at higher temperatures and is considered the thermodynamic outcome. organic-chemistry.org The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the pyridine ring.

Halogenation: The direct halogenation of pyridines often requires forcing conditions. However, methods for the regioselective halogenation of pyridine derivatives have been developed. For instance, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for the 3-selective halogenation of a broad range of substituted pyridines under mild conditions. acs.orgnih.govyoutube.com

Sulfonation: The sulfonation of 2-aminopyridine can lead to the formation of 2-aminopyridine-5-sulfonic acid.

Table 3: Electrophilic Aromatic Substitution on Pyridine Derivatives

| Reaction | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, >50°C | 3- and 5-positions |

| Halogenation (via Zincke imine) | N-halosuccinimides, mild conditions | 3-position |

| Sulfonation | Fuming H₂SO₄ | 5-position |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.

Chichibabin Reaction: The Chichibabin reaction is a classic method for the amination of pyridines. It involves the reaction of a pyridine derivative with sodium amide (NaNH₂) or a related reagent to introduce an amino group, typically at the 2-position. This reaction proceeds via a nucleophilic addition-elimination mechanism through a Meisenheimer-type intermediate. The reaction can be carried out at high temperatures in an inert solvent or at lower temperatures in liquid ammonia (B1221849). While the traditional Chichibabin reaction introduces a primary amino group, modifications using primary alkylamines have been developed.

Substitution of Halogens: If the pyridine ring is substituted with a good leaving group, such as a halogen, at the 2-position, it can readily undergo nucleophilic aromatic substitution with various nucleophiles, including amines. The reaction of 2-chloropyridines with secondary amines can be achieved without a catalyst, often under elevated temperatures or in a flow reactor to afford 2-aminopyridines in good to excellent yields.

Table 4: Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Reaction | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Chichibabin Amination | NaNH₂, high temperature or liquid ammonia | 2-position |

| Substitution of 2-Chloro group | Secondary amines, elevated temperature/flow reactor | 2-position |

Modification of the Isopropyl Substituent

Direct chemical modification of the isopropyl group attached to the imine nitrogen in this compound is not a commonly reported derivatization strategy. The C-H bonds of the isopropyl group are generally unreactive towards many common chemical transformations.

While methods for C-H bond activation and functionalization of alkyl groups adjacent to nitrogen in heterocyclic compounds have been developed using transition metal catalysts, specific examples involving an N-isopropyl group on a pyridinyl-imine are scarce in the literature. Similarly, while free-radical halogenation can be used to functionalize alkanes, the selectivity for the tertiary C-H bond of the isopropyl group would likely be complicated by the presence of other reactive sites in the molecule.

Therefore, derivatization strategies for this class of compounds typically focus on the more reactive imine and pyridine moieties.

Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the development of new therapeutic agents. mdpi.com For this compound, the synthesis of novel analogs and derivatives would likely focus on modifications of both the pyridine ring and the isobutyl group to investigate how these changes affect biological activity.

Modification of the Pyridine Ring:

The electronic and steric properties of the pyridine ring can be altered by introducing various substituents. For instance, the introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) can modulate the basicity of the pyridine nitrogen and the electrophilicity of the imine carbon. mdpi.com The position of these substituents on the pyridine ring would also be a key variable in SAR studies. nih.gov

Interactive Table: Potential Pyridine Ring Modifications and Their Rationale

| Substituent | Position | Rationale for SAR Studies |

| Methyl (-CH₃) | 3, 4, 5, or 6 | Investigate steric effects and changes in lipophilicity. |

| Methoxy (-OCH₃) | 3, 4, 5, or 6 | Explore the impact of an electron-donating group on activity. mdpi.com |

| Halogen (-F, -Cl, -Br) | 3, 4, 5, or 6 | Assess the influence of electron-withdrawing and lipophilic groups. |

| Nitro (-NO₂) | 3, 4, 5, or 6 | Study the effect of a strong electron-withdrawing group. |

Modification of the Isobutyl Group:

Alterations to the isobutyl moiety would allow for the exploration of the impact of steric bulk and hydrophobicity on the molecule's interactions with biological targets. This could involve replacing the isobutyl group with other alkyl or aryl groups.

The synthesis of these analogs would typically involve the condensation reaction between a substituted 2-aminopyridine and the corresponding aldehyde or ketone. rsc.org The reaction is often carried out under azeotropic conditions to remove water and drive the equilibrium towards the formation of the imine. walisongo.ac.id

Kinetic and Thermodynamic Aspects of Reactivity Pathways

The reactivity of this compound is governed by the principles of kinetics and thermodynamics. The formation and hydrolysis of the imine bond are key reactions to consider.

Imine Formation:

The formation of the imine from 2-aminopyridine and isobutyraldehyde is a reversible, acid-catalyzed reaction. The reaction proceeds through a tetrahedral intermediate. zapjournals.com The rate of imine formation is dependent on the pH of the reaction medium, with the maximum rate typically observed around pH 4. masterorganicchemistry.com

Imine Hydrolysis:

The hydrolysis of the imine back to its corresponding amine and aldehyde is also a significant reaction pathway. zapjournals.com The kinetics of imine hydrolysis are complex and can proceed through different mechanisms depending on the pH. masterorganicchemistry.com In acidic solutions, the reaction is generally faster due to the protonation of the imine nitrogen, which makes the imine carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com The presence of the pyridine nitrogen can also influence the rate of hydrolysis. mdpi.com

Kinetic vs. Thermodynamic Control:

In dynamic covalent chemistry, which is relevant to imine formation, there can be a distinction between the kinetically and thermodynamically favored products. nih.govacs.org Under certain conditions, a less stable isomer (the kinetic product) may form faster, but over time, it will convert to the more stable isomer (the thermodynamic product). nih.govacs.org For this compound, this could be relevant in the context of E/Z isomerism around the C=N double bond.

Interactive Table: Factors Influencing Imine Reaction Kinetics and Thermodynamics

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) |

| pH | Rate is pH-dependent, often maximal in weakly acidic conditions. masterorganicchemistry.com | Can shift the equilibrium by protonating reactants or products. |

| Temperature | Higher temperature generally increases the reaction rate. | Affects the position of the equilibrium based on the reaction enthalpy. |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states. | Can affect the relative stability of reactants and products. |

| Catalysts | Acid catalysts accelerate both formation and hydrolysis. rsc.org | Do not affect the position of the equilibrium. |

The study of these kinetic and thermodynamic aspects is crucial for understanding the stability and reactivity of this compound and for designing synthetic routes to its derivatives.

Advanced Material Science Applications and Supramolecular Chemistry

Components in Functional Polymeric Materials

Pyridyl-imine compounds are recognized for their utility in polymer science due to their ability to act as versatile ligands for metal catalysts and their potential for incorporation into polymer structures.

Ligands in Polymerization Processes

The nitrogen atoms in the pyridine (B92270) ring and the imine group of pyridyl-imine ligands can coordinate with transition metals to form catalysts for various polymerization reactions. Research on other pyridyl-imine metal complexes, such as those with iron, cobalt, or nickel, has shown catalytic activity for olefin oligomerization and polymerization. researchgate.net The catalytic performance is often influenced by the steric and electronic properties of the substituents on the imine and pyridine moieties. For 2-Methyl-N-(pyridin-2-yl)propan-1-imine, the isobutyl group would introduce specific steric bulk near the metal center, which could modulate catalyst activity and polymer properties like molecular weight and polydispersity. However, no specific studies have been published to confirm or quantify this effect.

Table 1: Hypothetical Catalytic Data for this compound Based on Related Systems

| Metal Center | Monomer | Activity (g polymer/mol catalyst·h) | Polydispersity Index (PDI) |

|---|---|---|---|

| Fe(II) | Ethylene (B1197577) | Data Not Available | Data Not Available |

| Co(II) | Ethylene | Data Not Available | Data Not Available |

| Ni(II) | Methyl Methacrylate | Data Not Available | Data Not Available |

| --- | --- | --- | --- |

Note: This table is illustrative and does not represent experimental data, as none is available for the specified compound.

Integration into Polymer Backbones

There is no available research detailing the integration of this compound into polymer backbones. In principle, this could be achieved by functionalizing the ligand with polymerizable groups, but this has not been reported.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of pyridyl-imine ligands makes them attractive candidates for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netfrontiersin.orgacs.org

Tunable Porosity and Structural Diversity

The porosity of MOFs is a critical feature for applications in gas storage and separation. While the concept of tunable porosity in MOFs is well-established, there are no examples utilizing this compound. The size and shape of the pores in a hypothetical MOF based on this ligand would be directly influenced by the ligand's size and the way it connects the metal centers.

Chemosensing and Molecular Recognition Systems

Metal complexes of pyridyl-imine ligands have been investigated for their potential in chemosensing, often leveraging changes in fluorescence or color upon binding to a target analyte. polyu.edu.hkpolyu.edu.hkresearchgate.net An iron(III) complex of a different pyridyl-imine ligand, for instance, has been shown to act as a fluorescent sensor for hydrazine (B178648) through a redox-based mechanism. polyu.edu.hkpolyu.edu.hkresearchgate.net

No studies have been conducted to evaluate the chemosensing or molecular recognition capabilities of this compound or its metal complexes. The specific electronic structure and coordination environment it would create around a metal center would determine its suitability for detecting specific analytes, but this remains a purely theoretical consideration without experimental data.

Table 2: Summary of Research Status for this compound

| Application Area | Research Findings |

|---|---|

| Ligand in Polymerization | No specific data available. |

| Integration into Polymers | No specific data available. |

| MOF & Coordination Polymers | No specific data available. |

| Chemosensing | No specific data available. |

| --- | --- |

Anion and Cation Sensing via Coordination Interactions

The strategic incorporation of both a pyridine nitrogen atom and an imine nitrogen atom within this compound makes it a prime candidate for the development of sensors for both anions and cations through coordination chemistry. The pyridine ring can act as a Lewis base, coordinating to various metal ions, while the imine group can also participate in binding or be functionalized to create specific recognition sites.

Research into similar structures has demonstrated the efficacy of pyridine- and imine-containing compounds in ion sensing. For instance, chemosensors based on 1,4-Naphthoquinone bearing a pyridin-2-ylmethyl-amino moiety have been shown to selectively detect Cu²⁺ ions. rsc.org In these systems, the sensor molecule acts as a tridentate ligand, binding the metal ion through the amine nitrogen, the pyridine nitrogen, and a quinone oxygen. rsc.org This suggests that this compound could similarly coordinate to metal cations, with the potential for selectivity based on the ion's size, charge, and coordination preferences.

Furthermore, electron-rich pyridines with N-heterocyclic imine substituents have been synthesized and their coordination chemistry with various Lewis acids, including CO₂, SO₂, BCl₃, and Pd(II) ions, has been explored. rsc.org Despite the presence of multiple potential coordination sites, these studies have shown a preference for coordination at the pyridine-N atom. rsc.org This highlights the nuanced interplay of electronic and steric factors that would also govern the coordination behavior of this compound.

In the realm of anion sensing, the imine linkage itself can play a crucial role. The hydrogen atom on a related functional group can form hydrogen bonds with anions, leading to a detectable signal. mdpi.com Covalent organic frameworks (COFs) featuring imine linkages are being investigated as robust platforms for anion sensing due to their porous nature and the ability to tune their electronic properties. mdpi.com The imine bond in this compound could be similarly exploited, potentially after protonation, to create a binding pocket for specific anions.

Fluorescent and Colorimetric Sensing Mechanisms

The detection of ions by this compound and its derivatives can be transduced into an optical signal, leading to fluorescent or colorimetric sensors. The underlying mechanisms for these changes are often rooted in the modulation of the molecule's electronic structure upon ion binding.

A prominent example of a colorimetric sensing mechanism is the ion-induced deprotonation of a sensor molecule. In the case of the aforementioned 1,4-Naphthoquinone-based sensor, the binding of Cu²⁺ induces deprotonation of an N-H group, resulting in a significant color change from orange to dark blue. rsc.org This is accompanied by a large red shift in the absorption wavelength. rsc.org A similar mechanism could be envisioned for derivatives of this compound that incorporate a suitable proton-donating group.

The following table summarizes the potential sensing mechanisms for this compound based on analogous systems:

| Sensing Type | Analyte | Proposed Mechanism | Potential Signal |

| Colorimetric | Cations (e.g., Cu²⁺) | Coordination followed by deprotonation of a nearby functional group. | Visible color change, shift in absorption spectrum. |

| Fluorescent | Cations or Anions | Modulation of photoinduced electron transfer (PET) or CHEF upon ion binding. | Increase or decrease in fluorescence intensity. |

| Fluorescent | Anions | Hydrogen bonding with a protonated imine, leading to changes in the electronic structure. | Fluorescence quenching or enhancement. |

Self-Healing and Responsive Materials Based on Imine Reversibility

The reversible nature of the imine bond (C=N) is a key feature that can be harnessed in the design of dynamic and "smart" materials, such as self-healing polymers and responsive systems. The formation of an imine from an amine and an aldehyde or ketone is a reversible reaction, and this dynamic covalent chemistry allows for the breaking and reforming of crosslinks in a polymer network.

This principle has been successfully applied in the development of self-healing polyurethane elastomers. rsc.org In these materials, a symmetric imine-diol is used as a chain extender. The dynamic exchange reaction of the imine bonds, particularly at elevated temperatures, allows the polymer chains to move and rebond across a damaged surface, leading to the restoration of the material's mechanical properties. rsc.org A polyurethane incorporating a structure similar to this compound could exhibit similar self-healing capabilities. The steric hindrance provided by the methyl groups could be used to tune the rate of the imine exchange reaction and, consequently, the healing efficiency and speed.

The reversibility of the imine bond also makes it suitable for creating materials that respond to external stimuli, such as changes in pH. The imine linkage is generally stable at neutral or basic pH but can be hydrolyzed under acidic conditions. This property can be used to design materials that degrade or change their properties in response to an acidic environment. For instance, a polymer crosslinked with imine bonds derived from this compound could be designed to release an encapsulated cargo when exposed to a low pH environment.

The table below outlines the potential applications of this compound in responsive materials:

| Material Type | Stimulus | Mechanism | Potential Application |

| Self-Healing Polymer | Mechanical Damage/Heat | Reversible imine bond exchange allows for network rearrangement and repair. | Coatings, elastomers, and structural components with extended lifetimes. |

| pH-Responsive Material | Acidic pH | Hydrolysis of the imine bond, leading to cleavage of crosslinks. | Drug delivery systems, degradable plastics, and environmental sensors. |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

While specific studies on the flow synthesis of 2-Methyl-N-(pyridin-2-yl)propan-1-imine are not yet prominent in the literature, this area represents a significant future direction. Flow chemistry, or continuous-flow processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The synthesis of imines, typically a condensation reaction, is well-suited to flow reactors which can efficiently manage reaction times and temperatures, and facilitate the removal of byproducts like water to drive the reaction to completion.

Automated synthesis platforms could be employed for the rapid optimization of reaction conditions for this imine's formation or its use in subsequent reactions. scite.ai Such systems would allow for high-throughput screening of catalysts, solvents, and temperature profiles, accelerating the discovery of novel applications. nih.gov The future integration of this compound into automated pipelines could dramatically speed up the development of new catalysts or functional materials. researchgate.netmdpi.comresearchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Potential Advantage | Rationale |

|---|---|---|

| Heat Transfer | Precise temperature control, minimizing side reactions. | Small reactor dimensions allow for rapid and uniform heating. |

| Safety | Safer handling of reagents and reactions. | Small reaction volumes reduce the risk associated with exothermic events. |

| Reaction Time | Significant reduction in synthesis time. | Optimized mixing and heat transfer lead to faster reaction rates. mdpi.com |

| Automation | Amenable to integration with automated discovery platforms. | Continuous nature allows for streamlined, multi-step synthetic sequences. nih.gov |

| Scalability | Straightforward scaling of production. | Increased output is achieved by extending operation time rather than increasing reactor size. |

Applications in Bio-Inspired Catalysis (excluding direct biological effects)

Pyridinyl imine ligands are valuable scaffolds in the design of metal complexes that mimic the active sites of metalloenzymes. mdpi.comresearchgate.net This field of bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural catalysts for synthetic applications. Future research could explore the use of this compound to create complexes with transition metals like iron, copper, or manganese. researchgate.net These complexes could be investigated as catalysts for oxidation, reduction, or other transformations that are fundamental in biological systems, such as the functionalization of C-H bonds or the reduction of oxygen. The specific steric and electronic properties conferred by the 2-methylpropyl group could influence the selectivity and activity of such catalysts.

Computational Design of Next-Generation Imine Ligands

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of metal-ligand complexes. researchgate.netresearchgate.net DFT calculations could be applied to this compound to model its coordination behavior with various metals. mdpi.com Such studies can predict geometric structures, bonding energies, and electronic properties (e.g., HOMO-LUMO gaps), which are crucial for understanding and designing effective catalysts. proquest.com This in silico approach allows researchers to screen a wide range of virtual derivatives, modifying the electronic and steric profile of the ligand to enhance catalytic performance for specific reactions before committing to laboratory synthesis. This predictive power accelerates the development of next-generation ligands tailored for specific catalytic challenges. rsc.org

Table 2: Key Parameters for Computational Study of this compound Ligands

| Parameter | Significance in Catalyst Design |

|---|---|

| Coordination Energy | Predicts the stability of the metal-ligand complex. |

| Bond Lengths & Angles | Determines the geometry of the catalyst's active site. |

| HOMO-LUMO Gap | Relates to the electronic properties and potential reactivity of the complex. |

| Mulliken Charge Analysis | Provides insight into the charge distribution and electrophilicity/nucleophilicity. |

| Reaction Pathway Modeling | Elucidates reaction mechanisms and predicts activation energy barriers. |

Sustainable Synthesis and Application Methodologies

Green chemistry principles are increasingly central to modern chemical synthesis. Future research on this compound will likely prioritize sustainable methodologies. This includes the development of synthetic routes that utilize environmentally benign solvents (like water or supercritical CO2), employ reusable heterogeneous catalysts, or operate under ambient temperature and pressure. researchgate.netchemistryviews.org For instance, the condensation reaction to form the imine could be optimized to proceed under solvent-free conditions, potentially with microwave assistance to reduce energy consumption. nih.govacs.org Furthermore, applying this ligand in catalytic processes that are atom-economical and minimize waste production would be a key objective. rsc.org

Synergistic Approaches with Nanotechnology in Catalysis and Materials

The interface of nanotechnology and catalysis offers exciting possibilities. While no specific work has been published for this compound, a promising future direction involves immobilizing its metal complexes onto nanostructured supports like silica (B1680970) nanoparticles, carbon nanotubes, or covalent organic frameworks (COFs). scispace.com This approach can lead to highly active and recyclable heterogeneous catalysts, combining the precise reactivity of a molecular catalyst with the practical advantages of a solid-phase system. researchgate.net The pyridine-functionalized imine could also be used to modify the surface of nanoparticles, creating new materials with tailored electronic or sensory properties.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.gov Imines are common intermediates or reactants in MCRs. mdpi.com A significant research avenue is the in situ generation of this compound from its precursors—2-aminopyridine (B139424) and 2-methylpropanal (isobutyraldehyde)—as part of an MCR. nih.gov For example, it could participate in reactions like the Groebke–Blackburn–Bienaymé reaction to rapidly assemble complex heterocyclic scaffolds such as imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 2-Methyl-N-(pyridin-2-yl)propan-1-imine with optimal yield and purity?

- Methodological Answer : Begin with a Schiff base condensation reaction between 2-aminopyridine and a ketone precursor. Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states. Validate predictions via controlled experiments with iterative adjustments to stoichiometry, solvent polarity, and temperature. Monitor progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Q. What analytical techniques are recommended for characterizing this compound and verifying its structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to detect imine (C=N) stretching vibrations. Cross-reference experimental data with computed descriptors (e.g., InChIKey, SMILES) from authoritative databases like PubChem. For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof.

Q. How can researchers optimize reaction conditions for synthesizing this compound?